2-Amino-3-(2-methoxyphenyl)propanoic acid, also known as α-methyl-o-tyrosine or O-methyltyrosine, is a non-proteinogenic α-amino acid. While not naturally found in proteins, it serves as a valuable building block in organic synthesis and medicinal chemistry. Research involving this compound focuses on its potential as a precursor or intermediate in synthesizing biologically active molecules. []
The synthesis of 2-amino-3-(2-methoxyphenyl)propanoic acid typically involves multiple steps, utilizing various chemical reactions. One common method includes the reaction of 2-methoxyphenylacetaldehyde with glycine derivatives, followed by hydrolysis to yield the desired amino acid .
The molecular structure of 2-amino-3-(2-methoxyphenyl)propanoic acid can be depicted as follows:
This structure indicates a central carbon atom bonded to an amino group, a carboxylic acid group, and a methoxy-substituted phenyl group . The stereochemistry at the chiral center (the carbon adjacent to the carboxylic acid) plays a crucial role in its biological activity.
The compound can participate in various chemical reactions typical of amino acids, including:
The reactions are generally facilitated by catalysts or specific reaction conditions (e.g., temperature, pH) that enhance yields and selectivity .
The mechanism of action for 2-amino-3-(2-methoxyphenyl)propanoic acid primarily involves its interaction with neurotransmitter systems in the brain. As an amino acid derivative, it may act as a precursor or modulator for neurotransmitters such as dopamine.
Relevant data includes:
2-Amino-3-(2-methoxyphenyl)propanoic acid has several scientific applications:
Orthogonal aaRS/tRNA pairs are essential for the site-specific incorporation of non-canonical amino acids (ncAAs) like 2-amino-3-(2-methoxyphenyl)propanoic acid (2MOPA). These systems must function without cross-reacting with endogenous translational machinery. The Methanocaldococcus jannaschii TyrRS/tRNACUA pair is a primary scaffold for engineering due to its phylogenetic divergence from bacterial/eukaryotic hosts. Directed evolution modifies the aaRS active site to recognize 2MOPA while rejecting canonical tyrosine, leveraging positive selection (survival with ncAA incorporation) and negative selection (death with natural amino acids) [1] [2].
Codon assignment typically repurposes the amber stop codon (UAG), but its natural occurrence limits incorporation efficiency. In E. coli, release factor 1 (RF1) knockout strains (e.g., C321.ΔA) eliminate competition with termination machinery, improving yields by 2.3-fold. For eukaryotic systems, engineered tRNAs with optimized promoters (e.g., U6 snRNA promoter) and flanking sequences enhance nuclear export and stability [2] [6].
Table 1: Orthogonal Systems for 2MOPA Incorporation
Host System | Orthogonal Pair Origin | Codon | Key Modifications |
---|---|---|---|
E. coli | M. jannaschii TyrRS/tRNA | UAG | RF1 knockout, aaRS mutagenesis |
HEK293T | M. jannaschii TyrRS/tRNA | UAG | tRNA with U6 promoter, EF1α fusion |
Yeast | PylRS/tRNAPyl | UAG | tRNAPylM151 variant |
In vitro aminoacylation bypasses cellular uptake limitations. The flexizyme system—engineered ribozymes that charge tRNAs with ncAAs—enables 2MOPA activation using dinitrobenzyl ester (dBE) leaving groups. This method achieves >90% charging efficiency within 30 minutes, facilitating cell-free protein synthesis [6].
Chemoenzymatic routes combine chemical synthesis of 2MOPA with enzymatic activation. The 2-methoxyphenyl precursor is synthesized via Erlenmeyer azlactone condensation, yielding enantiopure (S)-2MOPA after enzymatic resolution using acylases. Alternatively, dynamic kinetic resolution with palladium catalysts achieves 99% ee. The amino acid is then adenylated using aaRS mutants in ATP-dependent reactions to form aminoacyl-adenylates, the active intermediates for tRNA charging [2] [6].
Eukaryotic systems pose challenges due to subcellular compartmentalization and tRNA processing complexity. Strategies include:
Table 2: Synthesis Pathways for 2-Amino-3-(2-methoxyphenyl)propanoic Acid
Method | Key Steps | Yield/ Efficiency | Advantages |
---|---|---|---|
Erlenmeyer synthesis | Azlactone formation, hydrolysis | 45–60% | Scalable (>10 g) |
Dynamic kinetic resolution | Palladium-catalyzed racemization | >99% ee | High enantiopurity |
Flexizyme charging | dBE-ester activation, ribozyme catalysis | >90% | Cell-free compatibility |
Active-site remodeling of aaRS involves combinatorial mutagenesis of residues within 7 Å of the tyrosine binding pocket. For 2MOPA, mutations like Tyr37→Ala and Asp182→Ser enlarge the cavity to accommodate the ortho-methoxy group while excluding natural Tyr. Phage-assisted continuous evolution (PACE) enriches high-fidelity variants with 104-fold specificity improvements [1] [5].
tRNA engineering focuses on identity element swapping. The M. jannaschii tRNATyr anticodon (GUA) is mutated to CUA for amber suppression. To prevent misacylation by endogenous synthetases, the tRNA acceptor stem is redesigned: G1-C72 base pairs are introduced as antideterminants against E. coli GlnRS [1] [6].
Editing domain fusion mitigates misincorporation. Appending the Thermus thermophilus LeuRS editing domain to the aaRS C-terminus hydrolyzes mischarged 2MOPA-tRNATyr (e.g., if misloaded with Phe), reducing errors to <0.1% [1].
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